molecular formula C11H13N B3336978 2-Methyl-6-isopropylphenylisocyanide CAS No. 459167-24-9

2-Methyl-6-isopropylphenylisocyanide

Cat. No.: B3336978
CAS No.: 459167-24-9
M. Wt: 159.23 g/mol
InChI Key: MBGMUQMOLOJVFX-UHFFFAOYSA-N
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Description

2-Methyl-6-isopropylphenylisocyanide is an organic compound with the molecular formula C11H13N. It is a member of the isocyanide family, characterized by the presence of the isocyanide functional group (-NC). This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-isopropylphenylisocyanide typically involves the reaction of 2-Methyl-6-isopropylphenylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate formamide, which is then dehydrated to yield the isocyanide. The reaction conditions often include refluxing the mixture in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate formamide is typically isolated and purified before dehydration to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-isopropylphenylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-6-isopropylphenylisocyanide involves its interaction with various molecular targets. The isocyanide group can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions. Additionally, it can participate in nucleophilic addition reactions, where the isocyanide carbon acts as an electrophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-6-methylphenyl isocyanate
  • 2-Methylphenyl isocyanide
  • 6-Isopropylphenyl isocyanide

Uniqueness

2-Methyl-6-isopropylphenylisocyanide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in certain chemical reactions where other isocyanides may not be as effective .

Properties

IUPAC Name

2-isocyano-1-methyl-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8(2)10-7-5-6-9(3)11(10)12-4/h5-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGMUQMOLOJVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374958
Record name 2-Methyl-6-isopropylphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459167-24-9
Record name 2-Methyl-6-isopropylphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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